![molecular formula C18H22N2O4 B2665842 3-(1-(2-Phenylbutanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034384-61-5](/img/structure/B2665842.png)
3-(1-(2-Phenylbutanoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .Molecular Structure Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Scientific Research Applications
Synthesis and Biological Activity
A significant application of oxazolidine derivatives, similar to 3-(1-(2-Phenylbutanoyl)piperidin-4-yl)oxazolidine-2,4-dione, includes their synthesis for antimicrobial activities. For instance, the synthesis of new compounds through Knoevenagel condensation involving variations of oxazolidine diones demonstrated effective antibacterial and antifungal activities, showing potential in developing new antibiotics and antifungal agents (Prakash et al., 2010).
Electrooxidative Cyclization
Another area of application involves electrooxidative methods for synthesizing novel oxazolidine derivatives. These methods have been employed to create 2-aryl-1,3-oxazolidine derivatives from specific piperidineethanols and methanols, showcasing an approach to increase yields of cyclized compounds significantly (Okimoto et al., 2012).
Antagonist Activity
Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share structural similarities with the compound , has demonstrated potent 5-HT2 antagonist activity. This suggests potential applications in developing treatments for disorders modulated by the 5-HT2 receptor (Watanabe et al., 1992).
Synthesis of Functionalized Piperidines
The cyclization of chiral oxazolidines has been explored as a key step for synthesizing enantiopure piperidines, indicating the compound's potential as a precursor for creating bioactive molecules and therapeutic agents (Agami et al., 1996).
Fungicide Development
Oxazolidinone derivatives, like famoxadone, have been developed as agricultural fungicides, offering excellent control of plant pathogens. The discovery and optimization of such compounds highlight their importance in agricultural applications, protecting crops against various diseases (Sternberg et al., 2001).
Future Directions
properties
IUPAC Name |
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-15(13-6-4-3-5-7-13)17(22)19-10-8-14(9-11-19)20-16(21)12-24-18(20)23/h3-7,14-15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMXXWDXUAECND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Phenylbutanoyl)piperidin-4-yl)oxazolidine-2,4-dione |
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